molecular formula C15H20FNO2 B3920370 N-allyl-N-(4-fluorobenzyl)-2-isopropoxyacetamide

N-allyl-N-(4-fluorobenzyl)-2-isopropoxyacetamide

Cat. No. B3920370
M. Wt: 265.32 g/mol
InChI Key: XGLWHWKDBFUTKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N-(4-fluorobenzyl)-2-isopropoxyacetamide, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This chemical compound belongs to the family of indazole-based synthetic cannabinoids and has been used in various scientific research studies.

Mechanism of Action

N-allyl-N-(4-fluorobenzyl)-2-isopropoxyacetamide acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. It binds to the receptor with high affinity and induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. This activation leads to changes in neuronal activity, resulting in the psychoactive effects of the compound.
Biochemical and physiological effects:
N-allyl-N-(4-fluorobenzyl)-2-isopropoxyacetamide has been found to induce a range of biochemical and physiological effects in animal models. These include changes in heart rate, blood pressure, body temperature, and locomotor activity. It has also been found to induce hyperphagia and increase food intake.

Advantages and Limitations for Lab Experiments

N-allyl-N-(4-fluorobenzyl)-2-isopropoxyacetamide has several advantages for use in laboratory experiments. It is a potent and selective agonist of the CB1 receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, its potent psychoactive effects also make it challenging to use in certain experimental settings, and caution must be taken to ensure the safety of researchers.

Future Directions

There are several future directions for research on N-allyl-N-(4-fluorobenzyl)-2-isopropoxyacetamide. One area of focus is the development of more potent and selective synthetic cannabinoids that can be used as research tools. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and other organs. Additionally, research is needed to better understand the mechanisms underlying the psychoactive effects of these compounds and to develop treatments for their adverse effects.

Scientific Research Applications

N-allyl-N-(4-fluorobenzyl)-2-isopropoxyacetamide has been widely used in scientific research studies to investigate the mechanism of action of synthetic cannabinoids. It has been found to bind to the CB1 receptor in the brain, which is responsible for the psychoactive effects of cannabinoids. This binding leads to the activation of the CB1 receptor and subsequent changes in neuronal activity.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-propan-2-yloxy-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c1-4-9-17(15(18)11-19-12(2)3)10-13-5-7-14(16)8-6-13/h4-8,12H,1,9-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLWHWKDBFUTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(=O)N(CC=C)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-N-(4-fluorobenzyl)-2-isopropoxyacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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